REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].S(=O)(=O)(O)O.O[CH2:16][CH:17]([CH2:19]O)O>[N+](C1C=CC=CC=1)([O-])=O>[F:8][C:4]1[C:3]([OH:9])=[C:2]2[C:7]([CH:16]=[CH:17][CH:19]=[N:1]2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC=C1)F)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
ADDITION
|
Details
|
diluted with 30 mL ice/water mixture
|
Type
|
WASH
|
Details
|
washed 3 times with methyl t-butyl ether (
|
Type
|
CUSTOM
|
Details
|
removes most of the nitrobenzene)
|
Type
|
ADDITION
|
Details
|
The aqueous phase was neutralized to pH=6-7 by slow addition of 6N NaOH
|
Type
|
CUSTOM
|
Details
|
The resulting black precipitate was collected
|
Type
|
EXTRACTION
|
Details
|
the water solution was extracted with ethyl acetate 3 times
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on silica gel column with 0-10% MeOH/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CC=NC2=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 51.7% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |